![molecular formula C22H19N3O3S2 B2546897 N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 941966-19-4](/img/structure/B2546897.png)
N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound, and a benzamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzamide groups would likely contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzothiazole and benzamide groups could potentially participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .
Scientific Research Applications
Photochromic Properties
This compound has been used in the synthesis of novel photochromic 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] which possess luminescence properties in both the cyclic and merocyanine forms .
Halocyclization and Iodosulfonylation
The compound has been involved in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This has led to the development of an effective synthetic strategy to pyrimidobenzothiazoles .
Proteomics Research
The compound is used in proteomics research . However, the specific details of its application in this field are not provided in the search results.
Organocarboxamide Ruthenium (II) Complexes
The compound has been used in the synthesis of organocarboxamide ruthenium (II) complexes . These complexes have been used in detailed structural and mechanistic studies in the transfer hydrogenation of ketones .
Synthesis of Functionalized Benzo[d]thiazolyl (BT) Sulfones
The compound has been used in a new synthetic approach towards functionalized benzo[d]thiazolyl (BT) sulfones . This approach is based on the reunion of alkyl BT sulfones and various electrophiles .
Cytotoxic and Antimicrobial Activities
A series of benzothiazole derivatives including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have been synthesized and evaluated for cytotoxic and antimicrobial activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-25(14-16-5-3-2-4-6-16)30(27,28)19-10-7-17(8-11-19)22(26)24-18-9-12-20-21(13-18)29-15-23-20/h2-13,15H,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBLVAVPKHSKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide |
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